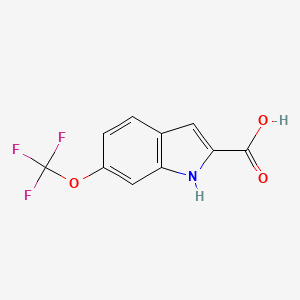

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

CAS No.: 923259-70-5

Cat. No.: VC3809887

Molecular Formula: C10H6F3NO3

Molecular Weight: 245.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923259-70-5 |

|---|---|

| Molecular Formula | C10H6F3NO3 |

| Molecular Weight | 245.15 g/mol |

| IUPAC Name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |

| Standard InChI Key | FOJBKFGWDZMUCC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O |

Introduction

6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a carboxylic acid group at the 2-position and a trifluoromethoxy substituent at the 6-position. This compound has garnered attention in medicinal chemistry for its structural features and biological potential, particularly as a scaffold for antiviral drug development .

Table 1: Key chemical characteristics

| Property | Value |

|---|---|

| CAS Registry Number | 923259-70-5 |

| Molecular Formula | C₁₀H₆F₃NO₃ |

| Molar Mass | 245.15 g/mol |

| SMILES | OC(=O)C1=CC2=CC=C(OC(F)(F)F)C=C2N1 |

| InChIKey | FOJBKFGWDZMUCC-UHFFFAOYSA-N |

| Storage Conditions | 2–8°C |

The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the indole core enables π-π stacking interactions with biological targets .

Synthesis and Characterization

The compound is typically synthesized through:

-

Friedel-Crafts acylation to introduce the carboxylic acid group

-

Electrophilic substitution for trifluoromethoxy installation

-

Protection/deprotection strategies to control regioselectivity

Key intermediates include methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS 1154319-87-5), which undergoes saponification to yield the target compound .

Pharmacological Applications

HIV-1 Integrase Inhibition

Derivatives of this compound demonstrate potent anti-HIV activity:

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 17a | 3.11 | HIV-1 integrase |

| Parent | 12.4 | Strand transfer |

Mechanistic studies reveal:

-

Chelation of Mg²⁺ ions in the integrase active site

-

π-π stacking with viral DNA (dC20) through the indole core

-

Enhanced binding affinity from C6 trifluoromethoxy substitution .

Structural and Computational Analysis

Table 2: Predicted collision cross-sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.03726 | 150.6 |

| [M+Na]⁺ | 268.01920 | 158.8 |

| [M-H]⁻ | 244.02270 | 145.4 |

Molecular docking simulations show favorable binding to integrase (PDB: 1QS4) with ΔG = -9.2 kcal/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume